molecular formula C5H7F2N3O2 B2363417 Ethyl 3-azido-2,2-difluoropropanoate CAS No. 1403948-00-4

Ethyl 3-azido-2,2-difluoropropanoate

Cat. No.: B2363417
CAS No.: 1403948-00-4
M. Wt: 179.127
InChI Key: DYLKILGZSJEIOW-UHFFFAOYSA-N
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Description

Ethyl 3-azido-2,2-difluoropropanoate: is an organic compound with the molecular formula C5H7F2N3O2 and a molecular weight of 179.13 g/mol . This compound is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to the propanoate backbone. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-azido-2,2-difluoropropanoate can be synthesized through a multi-step process involving the introduction of the azido group and the fluorine atoms. One common method involves the reaction of ethyl 2,2-difluoro-3-hydroxypropanoate with a suitable azidating agent, such as sodium azide, under controlled conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Safety measures are crucial due to the potentially hazardous nature of azides .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-azido-2,2-difluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-azido-2,2-difluoropropanoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-azido-2,2-difluoropropanoate involves the reactivity of the azido group and the fluorine atoms. The azido group can undergo cycloaddition reactions to form triazoles, which are valuable intermediates in various chemical and biological processes. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with other molecules and its overall chemical behavior .

Comparison with Similar Compounds

    Ethyl 3-azido-2-fluoropropanoate: Similar structure but with only one fluorine atom.

    Ethyl 3-azido-2,2-dichloropropanoate: Similar structure but with chlorine atoms instead of fluorine.

  • **Ethyl 3-az

Properties

IUPAC Name

ethyl 3-azido-2,2-difluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O2/c1-2-12-4(11)5(6,7)3-9-10-8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLKILGZSJEIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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